molecular formula C12H7F4NO B13111688 2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone

Katalognummer: B13111688
Molekulargewicht: 257.18 g/mol
InChI-Schlüssel: LYMDGHMNFWGTBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 3-fluorophenylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes related to inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different biological activity.

    2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone: Shares structural similarities but differs in the position of the fluorine atom on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both a pyrrole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential therapeutic applications make it a compound of significant interest in multiple research fields .

Eigenschaften

Molekularformel

C12H7F4NO

Molekulargewicht

257.18 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[5-(3-fluorophenyl)-1H-pyrrol-2-yl]ethanone

InChI

InChI=1S/C12H7F4NO/c13-8-3-1-2-7(6-8)9-4-5-10(17-9)11(18)12(14,15)16/h1-6,17H

InChI-Schlüssel

LYMDGHMNFWGTBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.